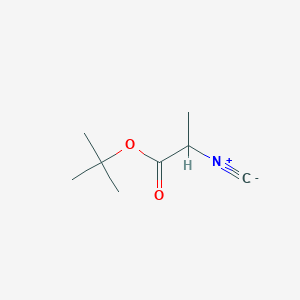

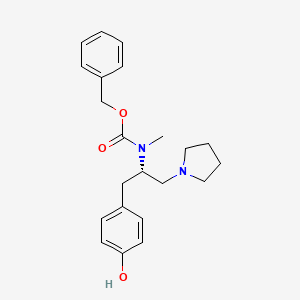

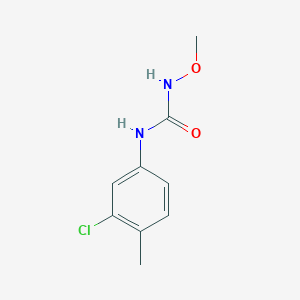

![molecular formula C9H7N3O2 B1608087 4-p-Tolyl[1,2,4]triazole-3,5-dione CAS No. 72708-83-9](/img/structure/B1608087.png)

4-p-Tolyl[1,2,4]triazole-3,5-dione

Übersicht

Beschreibung

4-p-Tolyl[1,2,4]triazole-3,5-dione, also known as 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . The most prominent use of PTAD was the first synthesis of prismane in 1973 .

Synthesis Analysis

The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid yielded small quantities of the substance . It took until 1971 when a practical synthesis was published. The synthesis starts from hydrazine and diethyl carbonate .Molecular Structure Analysis

The NBO atomic charges, frontier molecular orbitals properties, and dipole moments are calculated at SMD/M06-2X/6–311++G (d,p) level .Physical And Chemical Properties Analysis

4-p-Tolyl[1,2,4]triazole-3,5-dione has a molar mass of 175.15 and appears as a red solid . Its melting point is 165 °C (329 °F; 438 K) .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

4-p-Tolyl[1,2,4]triazole-3,5-dione derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives valuable in cancer research.

Antimicrobial Applications

Triazole derivatives, including those related to 4-p-Tolyl[1,2,4]triazole-3,5-dione, exhibit significant antimicrobial properties. Their structural characteristics allow for a broad range of substituents, leading to the construction of diverse bioactive molecules with antimicrobial activity .

Organocatalysis

In the field of organocatalysis, triazole derivatives serve as important components. They can act as catalysts or co-catalysts in various organic reactions due to their ability to stabilize transition states and intermediates through hydrogen bonding and other non-covalent interactions .

Agrochemical Research

The triazole ring is a common motif in agrochemicals. Derivatives of 4-p-Tolyl[1,2,4]triazole-3,5-dione can be explored for their use in developing new pesticides, herbicides, and fungicides, contributing to the protection of crops and yield improvement .

Materials Science

In materials science, triazole derivatives are utilized for their unique properties. They can be incorporated into polymers, coatings, and other materials to enhance stability, reduce flammability, and improve mechanical properties .

Radiolabeling for Diagnostic Imaging

A novel derivative of 4-p-Tolyl[1,2,4]triazole-3,5-dione has been synthesized for potential use as a radio-prosthetic group for radiolabeling peptides and proteins. This application is particularly useful in diagnostic imaging and tracking biological processes .

Oxidation Reactions

4-Phenyl-1,2,4-triazoline-3,5-dione, a related compound, is used as an efficient reagent for the oxidation of thiols to disulfides. This reaction is valuable in synthetic chemistry for the preparation of various sulfur-containing compounds .

Mass Spectrometry Analysis

Derivatives of 4-p-Tolyl[1,2,4]triazole-3,5-dione are used to form stable conjugated fatty acid Diels–Alder reaction products. These adducts produce larger mass fragments, which are beneficial for diagnosing the conjugated diene position in mass spectrometry analysis .

Wirkmechanismus

Target of Action

The primary target of 4-p-Tolyl[1,2,4]triazole-3,5-dione It is known that similar compounds, such as 4-phenyl-1,2,4-triazoline-3,5-dione (ptad), are strong dienophiles and react rapidly with dienes in diels-alder reactions .

Mode of Action

The compound 4-p-Tolyl[1,2,4]triazole-3,5-dione likely interacts with its targets through a mechanism similar to PTAD. PTAD is known to react rapidly with dienes in Diels-Alder reactions . This suggests that 4-p-Tolyl[1,2,4]triazole-3,5-dione may also interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMWFABJLXYBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375283 | |

| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-p-Tolyl[1,2,4]triazole-3,5-dione | |

CAS RN |

72708-83-9 | |

| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

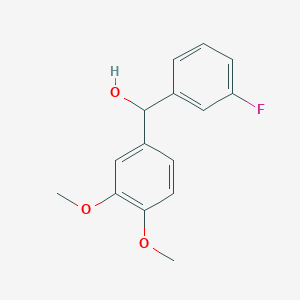

![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)

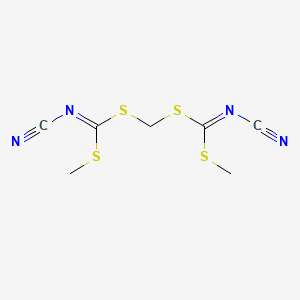

![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)